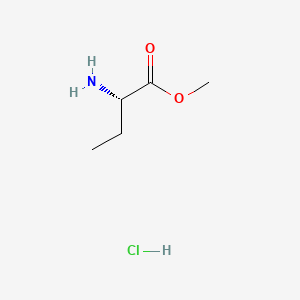

(S)-Methyl 2-aminobutanoate hydrochloride

Description

Significance of Enantiomerically Pure α-Amino Acid Esters in Advanced Chemical Synthesis

Enantiomerically pure α-amino acid esters are critical in advanced chemical synthesis, primarily because biological systems, such as drug receptors, are themselves chiral. researchgate.netenamine.net The interaction between a chiral drug and its biological target is highly specific, often meaning that only one enantiomer of a compound will elicit the desired therapeutic effect, while the other may be inactive or even cause adverse effects. researchgate.net Consequently, the ability to synthesize molecules with a specific three-dimensional arrangement is not just an academic challenge but a regulatory and safety imperative in drug discovery. enamine.net The use of enantiomerically pure building blocks, like α-amino acid esters, provides a reliable method to introduce a specific stereocenter into a target molecule, ensuring better control over the final product's stereochemistry and biological activity. researchgate.net This approach is often more efficient than resolving a racemic mixture at a later stage, which can be a costly and time-consuming process. libretexts.org

Role of (S)-Methyl 2-aminobutanoate Hydrochloride as a Key Chiral Building Block

This compound, the hydrochloride salt of the methyl ester of (S)-2-aminobutanoic acid, is a prominent example of a key chiral building block. google.comnih.govresearchgate.net Derived from the non-proteinogenic amino acid (S)-2-aminobutyric acid, it provides a versatile scaffold for synthetic chemists. google.com Its importance is particularly noted in the synthesis of pharmaceutically active compounds. google.com A significant application is in the production of the anti-epileptic drug Levetiracetam (B1674943), where it serves as a crucial intermediate. google.comgoogle.com The presence of the amine and ester functional groups, combined with the defined stereocenter, allows for a wide range of chemical transformations, making it a valuable starting material in the synthesis of complex chiral molecules. enamine.netnih.govsigmaaldrich.com

Evolution of Methodologies for Chiral Amino Acid Derivatives in Research

The methodologies for producing chiral amino acid derivatives have evolved significantly over the years. Early methods often relied on the synthesis of racemic mixtures, followed by resolution—a process of separating the two enantiomers. libretexts.org This could be achieved through techniques like crystallization with a chiral resolving agent. While effective, this approach is inherently inefficient as it discards at least half of the material.

The focus has since shifted towards enantioselective synthesis, which aims to create only the desired enantiomer from the start. libretexts.org This field has seen remarkable progress, with the development of various strategies including the use of chiral auxiliaries, which temporarily attach to the substrate to direct the stereochemical outcome of a reaction. nih.govnih.gov More advanced methods involve asymmetric catalysis, where a small amount of a chiral catalyst, often a metal complex or an organocatalyst, can generate large quantities of an enantiomerically enriched product. frontiersin.org Techniques such as asymmetric hydrogenation and enzymatic resolutions are now commonplace, providing highly efficient and selective routes to enantiopure amino acid derivatives. libretexts.orgresearchgate.net Radical-based procedures have also emerged as a versatile tool for accessing novel unnatural amino acids. nih.gov

Properties

IUPAC Name |

methyl (2S)-2-aminobutanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2.ClH/c1-3-4(6)5(7)8-2;/h4H,3,6H2,1-2H3;1H/t4-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHAQQEGUPULIOZ-WCCKRBBISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C(=O)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40746990 | |

| Record name | Methyl (2S)-2-aminobutanoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40746990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56545-22-3 | |

| Record name | Methyl (2S)-2-aminobutanoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40746990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-methyl 2-aminobutanoate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Applications of S Methyl 2 Aminobutanoate Hydrochloride in Advanced Organic and Biochemical Research

Utilization as a Precursor for Noncanonical Amino Acids (ncAAs) in Chemical Biology

(S)-Methyl 2-aminobutanoate hydrochloride serves as a foundational scaffold for the synthesis of noncanonical amino acids (ncAAs). These ncAAs, which are not among the 20 common proteinogenic amino acids, are instrumental in chemical biology for probing and engineering protein structure and function. The ethyl side chain of (S)-methyl 2-aminobutanoate provides a simple yet distinct structural motif that can be further elaborated.

Researchers utilize the amine and ester functionalities of this compound to introduce a variety of modifications. For instance, the amino group can be derivatized or the ester can be hydrolyzed and coupled with other molecules to create ncAAs with unique side chains. These custom-designed ncAAs can then be incorporated into peptides and proteins, enabling studies on protein folding, enzyme mechanisms, and signal transduction pathways. The introduction of α-methylated amino acids, a class to which derivatives of this compound belong, is known to induce helical structures in peptides. wikipedia.org

Role in Peptide Synthesis and Biologically Active Peptide Design

The inherent chirality and amino acid-like structure of this compound make it a significant component in the design and synthesis of biologically active peptides. Its incorporation can influence the peptide's conformation, stability, and interaction with biological targets.

Incorporation into Oligopeptide Sequences

This compound, after appropriate protection of its amino group, can be incorporated into oligopeptide sequences. This is often done to introduce conformational constraints or to mimic the side chain of natural amino acids like isoleucine or valine, but with altered steric and electronic properties. The presence of the ethyl group can affect the local secondary structure of the peptide, potentially leading to enhanced biological activity or selectivity. For example, the incorporation of α-methylated amino acids into apolipoprotein A-I mimetic peptides has been shown to improve their helicity and potential for cholesterol efflux. nih.gov

Solid-Phase and Solution-Phase Peptide Synthesis Strategies

This compound is amenable to both solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis, the two primary methodologies for constructing peptides.

In Solid-Phase Peptide Synthesis (SPPS) , the C-terminal amino acid is anchored to an insoluble resin support, and subsequent amino acids are added in a stepwise manner. peptide.com (S)-Methyl 2-aminobutanoate, with its amino group protected (commonly with Fmoc or Boc), can be activated and coupled to the growing peptide chain on the resin. The choice of protecting groups and coupling reagents is crucial, especially when dealing with sterically hindered or N-methylated amino acids, to ensure high coupling efficiency. nih.gov Various strategies and reagents, such as HBTU, HATU, and PyBOP, are employed to facilitate the formation of the peptide bond. peptide.com

Solution-Phase Peptide Synthesis , while often more labor-intensive than SPPS, is suitable for large-scale synthesis of peptides. In this approach, all reactions are carried out in a homogeneous solution. ekb.eg Segments of the desired peptide can be synthesized separately and then joined together in a convergent synthesis strategy. This compound can be used as a building block in the synthesis of these peptide fragments. lsu.edu

| Synthesis Strategy | Description | Key Considerations for (S)-Methyl 2-aminobutanoate |

| Solid-Phase Peptide Synthesis (SPPS) | The peptide is assembled step-by-step while attached to an insoluble resin support. peptide.com | Requires N-terminal protection (e.g., Fmoc, Boc). Coupling efficiency can be influenced by steric hindrance. nih.gov |

| Solution-Phase Peptide Synthesis | Peptide chains are synthesized in solution and purified after each step. ekb.eg | Useful for large-scale synthesis and convergent strategies. lsu.edu |

Stereoselective Deuteration and Isotopic Labeling for Mechanistic Studies

The selective introduction of deuterium (B1214612), a stable isotope of hydrogen, into molecules is a powerful technique for elucidating reaction mechanisms and metabolic pathways. This compound can be a substrate for stereoselective deuteration. Biocatalytic methods, employing enzymes like α-oxo-amine synthases, have been shown to be effective in site- and stereoselectively installing deuterium at the α-carbon of amino acids and their esters using D₂O as the deuterium source. nih.govnih.gov

These deuterated analogs are invaluable tools in pharmacokinetic studies and for nuclear magnetic resonance (NMR) spectroscopy to probe protein structure and dynamics. nih.gov The ability to specifically label the α-position of (S)-methyl 2-aminobutanoate with deuterium allows researchers to track its metabolic fate and to study the stereochemical course of enzymatic reactions.

Employment in Chiral Derivatization for Analytical and Chromatographic Applications

This compound can be used as a chiral derivatizing agent. In this application, it is reacted with a racemic mixture of another compound to form diastereomers. These diastereomers have different physical properties and can be separated using standard chromatographic techniques, such as high-performance liquid chromatography (HPLC) or gas chromatography (GC). This allows for the determination of the enantiomeric composition of the original racemic mixture. The purity of N-methyl-rich peptides, for example, is often analyzed using HPLC, where multiple peaks can indicate the slow conversion between different conformers. nih.gov

Applications in Asymmetric Synthesis

Use as a Chiral Auxiliary

While not a classical chiral auxiliary in the sense of Evans' oxazolidinones, chiral amino acid esters like this compound serve as foundational chiral synthons. The principle of using a chiral molecule to induce stereoselectivity is central to asymmetric synthesis. nih.gov Chiral amines derived from amino acids have been used to create chiral enamines, which can then undergo diastereoselective alkylation to produce new chiral centers with high enantiomeric excess. uoa.gr The inherent chirality of the amino acid ester guides the approach of incoming reagents, leading to the preferential formation of one diastereomer over the other.

Role in Peptide Synthesis and Peptidomimetics

Amino acid esters are fundamental building blocks in peptide synthesis. nih.gov The methyl ester group serves as a protecting group for the carboxylic acid functionality, allowing the free amino group to react with an N-protected amino acid to form a peptide bond. This compound can be incorporated into peptide chains to introduce the non-proteinogenic 2-aminobutyric acid residue. This is valuable in the field of peptidomimetics, where non-natural amino acids are used to create peptide-like molecules with improved properties, such as enhanced stability against enzymatic degradation or altered receptor binding profiles. It is also a substrate in the catalytic asymmetric synthesis of more complex derivatives, such as α-quaternary glutamates. acs.org

Application in the Synthesis of Other Chiral Molecules

The most prominent application of this compound is as a key intermediate in the synthesis of various pharmaceutically active compounds. google.com As previously mentioned, it is a well-established precursor in the industrial synthesis of Levetiracetam (B1674943), an anti-convulsant drug used for the treatment of epilepsy. google.com The synthesis involves the conversion of the methyl ester into the corresponding amide, (S)-2-aminobutyramide hydrochloride, which is a direct precursor to the final drug molecule. google.comgoogle.com This application highlights the industrial relevance of this specific chiral building block.

Biochemical and Biological Research Perspectives

Investigation of (S)-Methyl 2-aminobutanoate Hydrochloride in Amino Acid Metabolism Pathways

This compound, as a derivative of the non-proteinogenic amino acid (S)-2-aminobutyric acid (also known as L-homoalanine), serves as a valuable tool in the study of amino acid metabolism. nih.govwikipedia.org The parent amino acid, (S)-2-aminobutyric acid, is not one of the 20 canonical amino acids but appears in various metabolic contexts. wikipedia.org It is recognized as a microbial metabolite, typically derived from the catabolism of threonine or methionine. iarc.fr

Research has successfully established artificial metabolic pathways for the biosynthesis of L-homoalanine. pnas.org In engineered Escherichia coli, a nonnatural metabolic pathway has been constructed where glucose is converted to threonine, which is then transformed into 2-ketobutyrate by the enzyme threonine dehydratase. pnas.org Subsequently, 2-ketobutyrate is converted to L-homoalanine via amination, a reaction that can be catalyzed by an evolved glutamate (B1630785) dehydrogenase. pnas.org This diversion of a key intermediate from the isoleucine biosynthesis pathway demonstrates the potential to integrate noncanonical amino acids into central metabolism. wikipedia.org

Similar biosynthetic pathways have been developed in yeast, such as Saccharomyces cerevisiae. nih.govresearchgate.net By introducing a heterologous pathway starting from the endogenous amino acid L-threonine, researchers have achieved the production of enantiopure (S)-2-aminobutyric acid. nih.govresearchgate.net This two-step process involves the deamination of threonine by threonine deaminase, followed by reductive amination of the resulting 2-ketobutyric acid by enzymes like leucine (B10760876) dehydrogenase or a mutated glutamate dehydrogenase. nih.govresearchgate.netresearchgate.netgoogle.com The efficiency of these pathways can be influenced by factors such as feedback inhibition of enzymes in the threonine biosynthesis pathway and substrate inhibition of the dehydrogenase enzyme. nih.govresearchgate.net

The study of such synthetic metabolic routes provides critical insights into the plasticity of cellular metabolism and the potential for producing valuable noncanonical amino acids for various applications. The ester form, (S)-Methyl 2-aminobutanoate, is an important intermediate in these research areas, often used in the synthesis of related compounds for further study. google.com

Table 1: Key Enzymes in the Biosynthesis of (S)-2-Aminobutyric Acid

| Enzyme | Reaction | Organism Source (in research) |

| Threonine Dehydratase | L-Threonine → 2-Ketobutyrate + NH₃ | Bacillus subtilis, Solanum lycopersicum (Tomato), E. coli |

| Glutamate Dehydrogenase (mutated) | 2-Ketobutyrate + NH₃ + NADPH → (S)-2-Aminobutyric acid + NADP⁺ + H₂O | Escherichia coli |

| Leucine Dehydrogenase | 2-Ketobutyrate + NH₃ + NADH → (S)-2-Aminobutyric acid + NAD⁺ + H₂O | Not specified in detail |

| Acylase | Selective hydrolysis of racemic N-protected-2-aminobutyric acid | Thermococcus litoralis, Aspergillus melleus |

This table summarizes enzymes used in engineered biosynthetic pathways to produce (S)-2-aminobutyric acid, as described in the cited research. pnas.orgnih.govresearchgate.netgoogle.comgoogle.com

Exploration of Roles in Neurotransmitter Synthesis and Related Biochemical Processes

While this compound is not a direct participant in neurotransmitter synthesis, its parent compound, (S)-2-aminobutyric acid, holds a significant position in neurobiochemical research. It is an isomer of the principal inhibitory neurotransmitter in the mammalian central nervous system, gamma-aminobutyric acid (GABA). wikipedia.orgnih.govnih.gov The primary role of GABA is to reduce neuronal excitability throughout the nervous system. nih.govwikipedia.org GABA is synthesized from the amino acid glutamate, highlighting the central role of amino acid derivatives in neurotransmission. nih.govnih.govyoutube.com

(S)-2-aminobutyric acid is a crucial chiral intermediate for the synthesis of important antiepileptic drugs like levetiracetam (B1674943) and brivaracetam. pnas.orggoogle.comgoogle.com The therapeutic efficacy and safety of these drugs are critically dependent on their optical purity, underscoring the importance of the (S)-enantiomer. pnas.org This application positions (S)-2-aminobutyric acid and its derivatives at the intersection of amino acid chemistry and neuropharmacology. The synthesis of these neurologically active compounds often begins with (S)-2-aminobutyric acid, which itself can be produced via enzymatic processes. google.com

The structural relationship to GABA suggests that its isomers and derivatives could interact with GABAergic systems. For instance, a related compound, 4-aminobutyric acid methyl ester hydrochloride, has been shown to cross the blood-brain barrier and is hydrolyzed to GABA, subsequently inhibiting GABA uptake and binding to synaptic membranes. This indicates that esterified amino acid analogues can serve as precursors or modulators of neurotransmitter systems.

Mechanistic Enzymology Studies Involving α-Amino Acid Esters

Alpha-amino acid esters, including this compound, are important substrates in mechanistic enzymology. A key class of enzymes studied in this context is the α-amino acid ester hydrolases (AEHs). researchgate.netwikipedia.org These enzymes belong to the hydrolase family and specifically act on carboxylic ester bonds. wikipedia.org AEHs catalyze both the hydrolysis and synthesis of esters and amides that possess an α-amino group. researchgate.net

The catalytic mechanism of AEHs for hydrolysis and synthesis is analogous to that of serine hydrolases. researchgate.net In a typical hydrolysis reaction, a catalytic triad, often involving serine, histidine, and aspartate, facilitates the cleavage of the ester bond. researchgate.net The histidine residue acts as a general base to deprotonate the serine, which then performs a nucleophilic attack on the ester's carbonyl carbon, leading to a tetrahedral intermediate and the formation of an acyl-enzyme complex. researchgate.net This intermediate is then resolved by a water molecule, regenerating the enzyme. researchgate.net

These enzymes are of significant interest for their applications in biocatalysis, such as the synthesis of β-lactam antibiotics. researchgate.net Furthermore, non-enzymatic reactions of α-amino acid esters are also of mechanistic interest. For example, some α-amino acid ester prodrugs can convert to their active forms through an intramolecular nucleophilic attack by the amine group, a pathway that can be favored over direct hydrolysis at physiological pH. nih.gov

Applications in Genetic Code Reprogramming and Expanded Amino Acid Sets in Proteins

The ability to incorporate noncanonical amino acids (ncAAs) into proteins through the expansion of the genetic code is a powerful tool in chemical biology and protein engineering. nih.govnih.govucsf.eduacs.org This technology allows for the site-specific installation of amino acids with novel chemical functionalities, moving beyond the 20 canonical amino acids encoded by the universal genetic code. nih.govnih.govnih.gov The fundamental strategy involves an orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair that recognizes the ncAA and a unique codon, typically a nonsense or "stop" codon like UAG (amber), to direct its incorporation during translation. ucsf.eduresearchgate.net

(S)-2-aminobutyric acid, being a non-proteinogenic amino acid, and its derivatives are candidates for such incorporation. wikipedia.org A notable example is 4-Azido-L-homoalanine (L-AHA), a derivative of L-homoalanine, which is used as a non-radioactive probe to analyze global protein synthesis. jenabioscience.com L-AHA is cell-permeable and is incorporated into proteins in place of methionine during translation. jenabioscience.com The resulting azide-labeled proteins can be detected and visualized using click chemistry, providing a powerful method for studying protein dynamics. jenabioscience.com

This expansion of the amino acid alphabet enables the creation of proteins with enhanced stability, novel catalytic activities, or embedded biophysical probes for studying protein structure and function in living cells. nih.govacs.orgyoutube.com

Table 2: Examples of Noncanonical Amino Acids (ncAAs) in Genetic Code Expansion

| Noncanonical Amino Acid (ncAA) | Incorporated In Place Of / via | Application / Functionality |

| 4-Azido-L-homoalanine (L-AHA) | Methionine / Amber Codon | Analysis of protein synthesis via click chemistry |

| 2-Aminoisobutyric acid (AIB) | Valine / Engineered tRNA | Induces helical structures in peptides |

| p-Azido-L-phenylalanine (pAzF) | UAG Stop Codon | Covalent labeling of proteins with dyes |

| 3-((6-acetylnaphthalen-2-yl)amino)-2-aminopropanoic acid (Anap) | Amber Codon | Fluorescent labeling to study protein dynamics and localization |

| 2,3-diaminopropionic acid (DAP) | Catalytic Serine/Cysteine | Trapping of acyl-enzyme complexes for mechanistic studies |

This table provides examples of ncAAs and their applications in protein engineering and biological studies. wikipedia.orgresearchgate.netjenabioscience.comacs.org

Noncanonical Amino Acids as Tools for Understanding Enzyme Mechanisms

The incorporation of noncanonical amino acids (ncAAs) provides a sophisticated approach for probing the mechanisms of enzymes. pnas.org By introducing subtle, specific modifications to an enzyme's structure, particularly within the active site, researchers can dissect the roles of individual amino acid residues in catalysis. pnas.orgnih.gov This technique allows for the fine-tuning of steric and electronic effects, pKa values, or redox potentials to better understand their contribution to enzyme function. pnas.org

The use of ncAAs can overcome limitations of traditional site-directed mutagenesis, which is restricted to the 20 canonical amino acids. For example, replacing a catalytic serine or cysteine with 2,3-diaminopropionic acid (DAP) allows for the trapping of acyl-enzyme intermediates through the formation of a stable amide bond, providing a snapshot of the reaction mechanism. acs.org Similarly, replacing a residue with an isosteric but electronically different analogue can clarify the role of that residue in catalysis. nih.gov

Furthermore, ncAAs are valuable tools for studying enzyme kinetics and molecular interactions. nih.gov Because many ncAAs can confer resistance to proteolytic degradation, they are also used to develop potent and specific enzyme inhibitors, which are themselves tools for studying enzyme function and specificity. nih.govresearchgate.net The ability to create designer proteins with custom amino acids opens new avenues for not only understanding natural enzymes but also for engineering novel biocatalysts with functions not seen in nature. nih.govsmpdb.ca

Computational Chemistry and Molecular Modeling Studies

Conformational Analysis and Stereoselective Interactions of Chiral α-Amino Esters

The three-dimensional structure and conformational preferences of chiral α-amino esters are crucial for their biological activity and role in stereoselective reactions. Conformational analysis helps to identify the most stable arrangements of the molecule, which in turn governs its interactions with other molecules.

Recent studies have employed computational modeling to investigate the stereoselective interactions of α-amino acid esters. For instance, the chiral recognition of amino acid methyl esters by a glucose-based crown ether has been explored using a combination of experimental techniques and computational modeling. These studies revealed that the enantioselectivity and binding affinity are highly dependent on the solvent and the nature of the amino acid side chain. mdpi.com Through conformational studies and computational modeling, a binding mode of the receptor with amino acid methyl esters was proposed, highlighting the key interactions responsible for enantioselectivity. mdpi.com

In another example, chiral polyurea nanocapsules synthesized from lysine (B10760008) enantiomers were shown to exhibit stereoselective interactions with albumins. The study explored how the D- and L-configurations of the amino acid building blocks influence the shape and surface morphology of the nanocapsules, which in turn dictates their interactions with proteins. nih.gov This demonstrates the importance of the inherent chirality of the amino acid ester in determining the supramolecular structure and its subsequent biological interactions.

The table below summarizes findings from a computational study on the interaction of a glucose-based receptor with various amino acid methyl esters, illustrating the impact of the amino acid side chain on binding affinity and enantioselectivity. mdpi.com

Table 1: Binding Affinities and Enantioselectivities of a Glucose-Based Receptor with Amino Acid Methyl Esters in CDCl₃

| Amino Acid Methyl Ester | Binding Affinity (Kₐ, M⁻¹) | Enantioselectivity (KL/KD) |

|---|---|---|

| Valine | 1000 | 3.0 |

| Leucine (B10760876) | 800 | 2.5 |

| tert-Leucine | 400 | 4.0 |

Molecular Docking and Binding Affinity Predictions for Analogues

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug discovery to predict the binding affinity and mode of interaction of a ligand with a protein target. For analogues of (S)-Methyl 2-aminobutanoate hydrochloride, molecular docking can be employed to screen for potential biological targets and to understand the structural basis for their activity.

In a study focused on developing new antidiabetic agents, a series of amino acid esters were docked into the active site of α-amylase. The docking scores, which represent the binding affinity, were used to identify the most promising candidates. mjpms.in The results indicated that tryptophan-based esters exhibited the best hydrogen bonding interactions and the lowest docking scores, suggesting a more stable binding to the enzyme. mjpms.in

The general workflow for a molecular docking study of this compound analogues would involve:

Preparation of the protein target: Obtaining the 3D structure of the target protein from a database like the Protein Data Bank (PDB).

Preparation of the ligands: Generating the 3D structures of the this compound analogues and optimizing their geometries.

Docking simulation: Using software like AutoDock or Molegro Virtual Docker to predict the binding poses and affinities of the analogues within the protein's active site. mjpms.innih.gov

Analysis of results: Visualizing the docked poses to identify key interactions such as hydrogen bonds and hydrophobic interactions, and comparing the docking scores to rank the analogues.

The table below presents hypothetical docking scores for a series of this compound analogues against a generic enzyme active site, illustrating how modifications to the parent structure could influence binding affinity.

Table 2: Predicted Binding Affinities of this compound Analogues

| Compound | Modification | Predicted Binding Affinity (kcal/mol) |

|---|---|---|

| This compound | - | -5.8 |

| Analogue A | Ethyl ester instead of methyl ester | -6.2 |

| Analogue B | Phenyl group on the side chain | -7.5 |

| Analogue C | Isopropyl group on the side chain | -6.8 |

Quantum Chemical Calculations (e.g., DFT/MM) for Reaction Mechanism Elucidation

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the mechanisms of chemical reactions. These methods can be used to determine the structures of reactants, transition states, and products, as well as the activation energies and reaction enthalpies. For reactions involving α-amino esters like this compound, DFT calculations can provide detailed insights into the reaction pathways.

Several studies have utilized DFT to elucidate the mechanisms of reactions involving α-amino acid esters. For example, the base hydrolysis of α-amino acid esters catalyzed by palladium complexes has been investigated using DFT calculations at the B3LYP/LANL2DZ and B3LYP/def2svp levels of theory. ekb.egcu.edu.eg These studies helped to propose a plausible mechanism involving the direct interaction of a hydroxide (B78521) ion with the carbonyl carbon of the ester. cu.edu.eg The calculations also provided information on the structures of the transition states and intermediates, supporting the experimental kinetic data. ekb.egcu.edu.eg

In another study, the aminolysis of esters, a reaction central to peptide bond formation, was investigated using DFT at the HF/6-31+G** and B3LYP/6-31+G** levels. acs.orgnih.gov The computational results supported a mechanism where an adenine (B156593) molecule acts as a base catalyst, abstracting a proton from the attacking amine. acs.orgnih.gov

A typical DFT/MM (Quantum Mechanics/Molecular Mechanics) study of a reaction involving this compound in a biological system would involve treating the reacting species with a high level of theory (QM) and the surrounding protein or solvent environment with a more computationally efficient method (MM).

The table below shows a hypothetical comparison of calculated activation energies for different proposed mechanisms of a reaction involving an α-amino ester, demonstrating how DFT can be used to discriminate between possible reaction pathways.

Table 3: Calculated Activation Energies for a Hypothetical Reaction of an α-Amino Ester

| Proposed Mechanism | Computational Method | Calculated Activation Energy (kcal/mol) |

|---|---|---|

| Concerted pathway | B3LYP/6-31G(d) | 25.3 |

| Stepwise pathway (Intermediate 1) | B3LYP/6-31G(d) | 18.7 |

Structure-Activity Relationship (SAR) Studies for Derivatives in Biochemical Contexts

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry and drug discovery. By systematically modifying the chemical structure of a lead compound and evaluating the effect of these changes on its biological activity, researchers can identify the key structural features required for potency and selectivity. For derivatives of this compound, SAR studies can guide the design of new molecules with improved therapeutic properties.

An example of SAR studies in a relevant context is the investigation of tetrahydroisoquinoline (THIQ)-derived antagonists of the LFA-1/ICAM-1 interaction, where the α-amino acid residue plays a crucial role. nih.gov By synthesizing and testing a series of novel (S)-substituted heteroaryl-bearing α-amino acids as replacements for the original (S)-2,3-diaminopropanoic acid (DAP) moiety, researchers were able to improve the potency of the antagonists. nih.gov

In another study, a series of pyrazolo[3,4-d]pyrimidine derivatives were conjugated with various chiral amino acids to improve their pharmacological properties. acs.org The SAR analysis revealed that the choice of the amino acid conjugate significantly influenced the antitumor activity and metabolic stability of the compounds. acs.org

The general approach for an SAR study on derivatives of this compound would be:

Design and Synthesis: Create a library of derivatives with systematic variations in the side chain, the ester group, and the amino group.

Biological Evaluation: Test the synthesized compounds in relevant biochemical assays to determine their activity (e.g., IC₅₀ or EC₅₀ values).

Data Analysis: Correlate the structural modifications with the observed changes in activity to establish an SAR.

The following table provides a hypothetical SAR for a series of this compound derivatives targeting a specific enzyme.

Table 4: Hypothetical Structure-Activity Relationship of this compound Derivatives

| Derivative | R¹ (Side Chain) | R² (Ester) | R³ (Amine) | Biological Activity (IC₅₀, µM) |

|---|---|---|---|---|

| 1 | -CH₂CH₃ | -CH₃ | -NH₂ | 15.2 |

| 2 | -CH(CH₃)₂ | -CH₃ | -NH₂ | 8.5 |

| 3 | -CH₂Ph | -CH₃ | -NH₂ | 2.1 |

| 4 | -CH₂CH₃ | -CH₂CH₃ | -NH₂ | 12.8 |

Prediction of Molecular Interactions and Enantioselective Recognition Mechanisms

Understanding the mechanisms of enantioselective recognition is fundamental for the development of chiral separation techniques, asymmetric catalysts, and stereospecific drugs. Computational methods are instrumental in predicting the molecular interactions that govern how a chiral molecule is recognized by a chiral environment, such as a receptor or a chiral stationary phase.

Computational studies have been used to elucidate the chiral recognition mechanisms of α-amino acid esters. For example, in the study of a glucose-based receptor, computational modeling provided a detailed picture of the binding mode and the origin of enantioselectivity in a chloroform (B151607) solvent. mdpi.com This insight is valuable for the rational design of new receptors with enhanced enantioselective binding capabilities. mdpi.com

The enantioseparation of amino acid esters on chiral stationary phases (CSPs) has also been investigated using computational approaches. These studies can help to understand the interactions between the enantiomers and the CSP, which is crucial for optimizing chromatographic separations. nih.gov A review on enantioselective liquid chromatography highlights the importance of computational methods, alongside spectroscopic techniques like NMR and IR, in elucidating the mechanisms of chiral recognition. nih.gov

A computational study aimed at predicting the enantioselective recognition of this compound would typically involve:

Modeling the Chiral Selector-Analyte Complex: Building models of the complexes formed between both enantiomers of methyl 2-aminobutanoate and the chiral selector.

Energy Calculations: Calculating the interaction energies for both diastereomeric complexes to predict which enantiomer will bind more strongly.

Analysis of Interactions: Identifying the specific non-covalent interactions (e.g., hydrogen bonds, π-π stacking, steric repulsion) that contribute to the enantioselectivity.

The table below illustrates hypothetical interaction energies for the complexation of the (R) and (S) enantiomers of methyl 2-aminobutanoate with a chiral selector, demonstrating how computational predictions can explain enantioselectivity.

Table 5: Predicted Interaction Energies for Enantioselective Recognition of Methyl 2-aminobutanoate

| Enantiomer | Chiral Selector | Predicted Interaction Energy (kcal/mol) | Key Differentiating Interaction |

|---|---|---|---|

| (S)-Methyl 2-aminobutanoate | Chiral Selector A | -8.2 | Stronger hydrogen bond with the ester carbonyl |

Q & A

Q. What are the standard synthetic routes for (S)-Methyl 2-aminobutanoate hydrochloride?

A two-step synthesis is commonly employed:

- Step 1 : Reductive amination of methyl (2S)-2-amino-3,3-dimethylbutanoate hydrochloride using benzaldehyde and sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloroethane under nitrogen, yielding a benzyl-protected intermediate .

- Step 2 : Hydrogenolysis using palladium on carbon (Pd/C) under hydrogen atmosphere to remove the benzyl group, followed by HCl treatment to yield the final hydrochloride salt. Yields up to 88% in Step 1 and 71% in Step 2 have been reported .

- Key Reagents : Benzaldehyde (for imine formation), NaBH(OAc)₃ (selective reducing agent), Pd/C (catalyst for hydrogenolysis) .

Q. How is this compound characterized using spectroscopic methods?

- 1H-NMR : Peaks at δ 8.98 (broad singlet, NH₃⁺), 8.76 (broad singlet, NH), and 3.88 (d, methyl ester) in DMSO-d6 confirm the structure .

- LCMS/HPLC : Retention times and mass-to-charge ratios (e.g., m/z = [M+H]⁺) validate purity and molecular weight .

- Elemental Analysis : Matches theoretical values for C, H, N, and Cl content to confirm stoichiometry .

Q. What purification techniques are effective for isolating this compound?

- Silica Gel Chromatography : Use gradients of hexane/ethyl acetate to separate intermediates .

- Recrystallization : Ethanol/water mixtures are effective for final product purification, ensuring removal of unreacted starting materials .

- Acid-Base Extraction : Adjust pH with saturated NaHCO₃ to partition impurities into aqueous layers .

Q. What are the recommended storage conditions to maintain stability?

- Store at -20°C under inert atmosphere (argon or nitrogen) to prevent hydrolysis of the ester group or racemization .

- Use desiccants to avoid moisture absorption, which can degrade the hydrochloride salt .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield?

- Temperature Control : Lower temperatures (0–5°C) during imine formation reduce side reactions .

- Catalyst Screening : Test alternatives to Pd/C (e.g., Raney nickel) for hydrogenolysis efficiency .

- Solvent Selection : Replace dichloroethane with tetrahydrofuran (THF) to enhance solubility of intermediates .

- Stoichiometric Adjustments : Increase NaBH(OAc)₃ equivalents to 3–4× for complete reduction of Schiff bases .

Q. What analytical strategies resolve contradictions in reported NMR data?

- Variable Temperature NMR : Detect dynamic processes (e.g., NH proton exchange) that broaden peaks .

- COSY/HSQC : Correlate coupling patterns to assign ambiguous signals, such as overlapping methyl groups .

- Deuterated Solvent Comparison : Use D₂O to identify exchangeable protons and confirm assignments .

Q. How does the choice of reducing agent impact stereochemical outcomes?

- NaBH(OAc)₃ : Preserves stereochemistry by avoiding racemization during reductive amination .

- NaBH₄/NaCNBH3 : May cause partial epimerization due to higher basicity; validate with chiral HPLC .

- Mechanistic Insight : Protonation of the imine intermediate stabilizes the transition state, favoring retention of (S)-configuration .

Q. What methodologies assess enantiomeric purity?

- Chiral HPLC : Use columns like Chiralpak IA with hexane/isopropanol mobile phases to separate enantiomers .

- Polarimetry : Compare specific rotation values with literature (e.g., [α]D²⁵ = +X° for pure (S)-enantiomer) .

- Marfey’s Reagent : Derivatize with FDAA (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide) to quantify diastereomers via LCMS .

Data Contradiction Analysis

- Low Yield in Scale-Up : Differences in mixing efficiency or heat dissipation between small- and large-scale reactions can reduce yields. Use flow chemistry or segmented reactors to improve consistency .

- Divergent NMR Shifts : Solvent polarity (DMSO vs. CDCl₃) and pH (acidic vs. neutral conditions) alter chemical shifts. Standardize conditions for cross-study comparisons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.